2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a unique combination of benzothiazole, piperidine, and pyridopyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Mechanism of Action
Mode of Action
Molecular docking studies suggest that the compound binds into the active site of its target enzyme, such that the keto oxygen atom at position c-4 and nitrogen atom of the pyrimidine ring moiety chelate the mg2+ ion . This interaction could potentially inhibit the enzyme’s activity, thereby affecting the biochemical pathways in which it is involved.
Pharmacokinetics
The druglikeness and admet properties were investigated, suggesting potential pharmacokinetic characteristics .
Biochemical Analysis
Biochemical Properties
3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)amino]-1,2-benzothiazole-1,1-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit moderate inhibitory properties against HIV-1 virus in Hela cell cultures . The interaction with HIV-1 integrase, an enzyme crucial for viral DNA integration into the host genome, is particularly noteworthy. The compound binds to the active site of the integrase, chelating the Mg²⁺ ion through its keto oxygen and nitrogen atoms, thereby inhibiting the enzyme’s activity . This interaction highlights the compound’s potential as an antiviral agent.
Cellular Effects
The effects of 3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)amino]-1,2-benzothiazole-1,1-dione on various cell types and cellular processes are profound. In Hela cell cultures, the compound has demonstrated the ability to inhibit HIV-1 replication without significant cytotoxicity at concentrations up to 100 μM This indicates that the compound can modulate cell signaling pathways and gene expression related to viral replication
Molecular Mechanism
At the molecular level, 3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)amino]-1,2-benzothiazole-1,1-dione exerts its effects primarily through enzyme inhibition. The compound’s binding to HIV-1 integrase involves chelation of the Mg²⁺ ion, which is essential for the enzyme’s catalytic activity . This inhibition prevents the integration of viral DNA into the host genome, thereby blocking viral replication. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that disrupt the enzyme’s function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)amino]-1,2-benzothiazole-1,1-dione have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable and retains its inhibitory properties against HIV-1 integrase over extended periods
Dosage Effects in Animal Models
The effects of 3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)amino]-1,2-benzothiazole-1,1-dione vary with different dosages in animal models. At lower doses, the compound exhibits antiviral activity without significant toxicity . At higher doses, there may be threshold effects that lead to adverse reactions. It is essential to determine the optimal dosage that maximizes the compound’s therapeutic benefits while minimizing any toxic effects. Animal studies are crucial for understanding these dosage-dependent effects and establishing safe and effective therapeutic regimens.
Metabolic Pathways
3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)amino]-1,2-benzothiazole-1,1-dione is involved in specific metabolic pathways that influence its activity and efficacy. The compound’s interaction with enzymes and cofactors in these pathways can affect metabolic flux and metabolite levels. For instance, the compound’s inhibition of HIV-1 integrase impacts the viral replication cycle, altering the metabolic state of infected cells . Understanding these metabolic pathways is essential for optimizing the compound’s use in therapeutic applications.
Transport and Distribution
The transport and distribution of 3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)amino]-1,2-benzothiazole-1,1-dione within cells and tissues are critical for its efficacy. The compound’s interaction with transporters and binding proteins influences its localization and accumulation in specific cellular compartments These interactions determine the compound’s bioavailability and therapeutic potential
Subcellular Localization
The subcellular localization of 3-[methyl(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)amino]-1,2-benzothiazole-1,1-dione plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns influence the compound’s interactions with biomolecules and its overall efficacy. Understanding the subcellular localization is essential for developing targeted therapies that maximize the compound’s therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and acids, with reaction conditions involving heating under reflux and the use of solvents like pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific chemical properties .
Comparison with Similar Compounds
Similar Compounds
1,1-dioxo-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-1,2-benzothiazol-3-one: This compound shares the benzothiazole and piperidine moieties but differs in the pyridopyrimidine structure.
4H-1,2,4-benzothiadiazine-1,1-dioxide: Another compound with a benzothiazole ring, known for its pharmacological activities.
Uniqueness
What sets 2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of structural features, which may confer distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for drug development and other scientific research applications .
Properties
IUPAC Name |
2-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-24(21-16-6-2-3-7-17(16)30(28,29)23-21)15-9-12-25(13-10-15)19-14-20(27)26-11-5-4-8-18(26)22-19/h2-8,11,14-15H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVAOEKEYOFSHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=CC(=O)N3C=CC=CC3=N2)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.